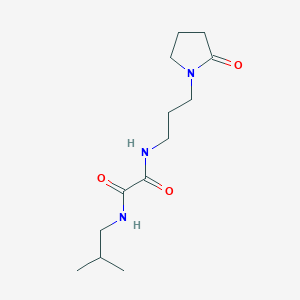

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a diamide derivative featuring an oxalamide core (N-C(=O)-C(=O)-N) with two distinct substituents:

- N1-substituent: An isobutyl group (branched alkyl chain: (CH2)CH(CH3)2).

- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)propyl group, comprising a propyl linker terminated by a pyrrolidin-2-one (2-oxopyrrolidine) ring.

Properties

IUPAC Name |

N'-(2-methylpropyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O3/c1-10(2)9-15-13(19)12(18)14-6-4-8-16-7-3-5-11(16)17/h10H,3-9H2,1-2H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYDXCNCCFRHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCCCN1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of isobutylamine with oxalyl chloride to form the intermediate isobutyl oxalamide. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide and pyrrolidinone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxalamides or pyrrolidinones.

Scientific Research Applications

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidinone ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues from

The following oxalamide derivatives share the N1-N2-substituted oxalamide backbone but differ in substituent groups (Table 1):

| CAS Number | Compound Name | Key Structural Features |

|---|---|---|

| 898427-73-1 | N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | - N1: 3-hydroxypropyl (polar group) - N2: Pyrido[3,2,1-ij]quinolin-3-one (polycyclic heteroaromatic) |

| 898419-03-9 | N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | - N1: 3-methoxypropyl (ether group) - N2: Pyrroloquinolin-4-one (fused bicyclic system) |

| 898410-90-7 | N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide | - Single amide (not oxalamide) - Substituent: Butyramide linked to methyl-pyrroloquinolinone |

| 903295-71-6 | 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide | - Branched aliphatic substituent (3,3-dimethylbutanamide) - Similar pyrroloquinolinone core |

Table 1 : Structural comparison of oxalamide derivatives and related amides .

Key Differences and Implications

Substituent Polarity and Solubility

- Target Compound: The isobutyl group (N1) is hydrophobic, while the pyrrolidinone (N2) contains a polar lactam ring. This balance may enhance membrane permeability compared to purely hydrophilic analogues like 898427-73-1 (3-hydroxypropyl).

Heterocyclic Core Modifications

- Target Compound: The 2-oxopyrrolidin-1-yl group is a monocyclic lactam, offering conformational flexibility and moderate steric bulk.

Pharmacokinetic Predictions

- Metabolic Stability: The pyrrolidinone ring in the target compound is prone to oxidative metabolism, whereas the methoxy group in 898419-03-9 might slow degradation.

- Bioavailability : The branched isobutyl group (target) could improve lipophilicity (logP) compared to linear-chain analogues like 898410-90-7 (butyramide).

Hypothetical Structure-Activity Relationships (SAR)

While experimental data are unavailable, structural trends suggest:

N1 Substituents :

- Hydrophobic groups (e.g., isobutyl) may enhance blood-brain barrier penetration.

- Polar groups (e.g., hydroxypropyl) could favor solubility but reduce cell permeability.

N2 Heterocycles: Larger fused rings (e.g., pyridoquinolinones) may improve target selectivity but increase molecular weight and synthetic complexity. Smaller lactams (e.g., pyrrolidinone) balance flexibility and metabolic stability.

Biological Activity

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide family, characterized by the presence of an oxalamide group, which consists of two amide groups linked by an oxalyl moiety. Its structural formula can be represented as follows:

This compound features a pyrrolidine ring, which is significant for its biological activity, particularly in enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidinone moiety can engage with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit cytotoxicity against several human tumor cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on the growth of colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells .

| Compound | Cell Line | Cytotoxicity IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 15 |

| Compound B | HeLa | 10 |

| This compound | TBD |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor . It has shown promising results in inhibiting lipoxygenase, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

In a study focusing on the structure-activity relationship (SAR) of oxalamide compounds, researchers synthesized various derivatives and evaluated their antiproliferative activities. The results indicated that modifications in the oxalamide structure significantly influenced biological activity, highlighting the importance of specific functional groups in enhancing efficacy against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.